molecular formula C18H16N2O2 B1627842 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 CAS No. 287476-23-7

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Cat. No. B1627842
CAS RN: 287476-23-7
M. Wt: 294.3 g/mol
InChI Key: DKKYOQYISDAQER-QTKWTTPSSA-N
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Description

“3,3’-(1,3-Phenylenedioxy)dianiline-15N2” is a chemical compound with the linear formula C6H4(OC6H415NH2)2 . It is also known as 1,3-Bis(3-amino-15N-phenoxy)benzene . The CAS number for this compound is 287476-23-7 .


Molecular Structure Analysis

The molecular structure of “3,3’-(1,3-Phenylenedioxy)dianiline-15N2” is represented by the linear formula C6H4(OC6H415NH2)2 . The molecular weight of this compound is 294.32 .


Physical And Chemical Properties Analysis

The melting point of “3,3’-(1,3-Phenylenedioxy)dianiline-15N2” is 107-109 °C (lit.) .

properties

IUPAC Name

3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKYOQYISDAQER-QTKWTTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583994
Record name 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

CAS RN

287476-23-7
Record name 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer were fed 1,3-bis(3-aminophenoxy)-5-chlorobenzene (8.2 g, 0.025 mol), 5% Pd-C (made by Japan Engelhardt Co.) (0.25 g), sodium formate (4.3 g, 0.063 mol) and 60% aqueous solution of isopropanol (50 ml), and reaction was carried out under reflux with stirring for 5 hours. After completion of the reaction, the catalyst was removed by filtering while hot, followed by cooling to deposit colorless, prismatic crystals, which were filtered and dried to obtain 1,3-bis(3-aminophenoxy)benzene (6.6 g, yield 90.3%). The purity according to high rate liquid chromatography was 99%. M.P.: 105°~107° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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